JW480 Exhibits 7.5- to 10-Fold Greater Potency than First-Generation KIAA1363 Inhibitors
JW480 demonstrates significantly enhanced inhibitory potency against KIAA1363 compared to earlier-generation inhibitors AS115, WWL38, and JW148. In mouse brain membrane proteomes measured by competitive activity-based protein profiling (ABPP), JW480 exhibits an IC50 of 20 nM [1], representing a 7.5-fold improvement over AS115 (IC50 = 150 nM) [1][2] and a 10-fold improvement over JW148 and WWL38 (IC50 ≈ 200 nM) [1][3].
| Evidence Dimension | KIAA1363 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 20 nM (mouse brain membrane proteome); 6-12 nM (human PC3 prostate cancer cell proteome) |
| Comparator Or Baseline | AS115: 150 nM; JW148: 200 nM; WWL38: ~200 nM |
| Quantified Difference | JW480 is 7.5-fold more potent than AS115 and 10-fold more potent than JW148/WWL38 |
| Conditions | Competitive ABPP using fluorophosphonate-rhodamine probe; mouse brain membrane proteome |
Why This Matters
Higher potency enables lower dosing requirements, reduced compound consumption, and minimized solvent artifacts in cell-based and in vivo assays.
- [1] Chang JW, Nomura DK, Cravatt BF. A potent and selective inhibitor of KIAA1363/AADACL1 that impairs prostate cancer pathogenesis. Chem Biol. 2011;18(4):476-484. doi:10.1016/j.chembiol.2011.02.008 View Source
- [2] TargetMol. AS115 - Product Information. View Source
- [3] Europe PMC. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis. PMC3119342. View Source
